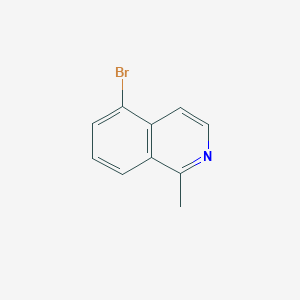

5-Bromo-1-methylisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZILNXMSMJASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Isoquinoline Scaffolds in Modern Chemistry and Biology

Isoquinoline (B145761) and its derivatives are fundamental scaffolds in the realm of medicinal and organic chemistry. nih.govresearchgate.net These nitrogen-containing heterocyclic compounds are integral components of numerous natural products, including a vast array of alkaloids like papaverine (B1678415) and morphine. thieme-connect.dersc.org The isoquinoline framework is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govacs.org

Consequently, isoquinoline derivatives have been extensively investigated and developed as therapeutic agents with applications including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govrsc.orgresearchgate.net The structural diversity of isoquinolines allows for fine-tuning of their biological activity through the introduction of various functional groups at different positions of the ring system. nih.gov This has spurred continuous research into novel and efficient synthetic methodologies for creating diverse isoquinoline-based molecules. nih.govacs.org

Overview of Halogenated N Heterocycles in Research

Halogenated nitrogen-containing heterocycles are a significant class of compounds in synthetic and medicinal chemistry. sigmaaldrich.comresearchgate.net The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into a heterocyclic structure can profoundly influence its physicochemical properties and biological activity. researchgate.netmdpi.com Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target macromolecules. researchgate.net

In organic synthesis, the carbon-halogen bond serves as a versatile handle for further chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. mdpi.comorgsyn.org This reactivity makes halogenated heterocycles valuable building blocks for the construction of more complex molecular architectures. sigmaaldrich.com Specifically, brominated heterocycles are widely used due to the reactivity of the C-Br bond, which allows for diverse functionalization. orgsyn.org

Research Context and Scope of 5 Bromo 1 Methylisoquinoline

Classical Approaches to Isoquinoline Synthesis.organicreactions.orgcymitquimica.comwikipedia.org

Several classical named reactions provide the foundation for constructing the isoquinoline skeleton, which can then be further modified to yield the target compound.

Bischler-Napieralski Reaction in the Context of Isoquinoline Formation.cymitquimica.comwikipedia.org

The Bischler-Napieralski reaction is a key method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. jk-sci.comwikipedia.org This intramolecular cyclization of β-arylethylamides is typically carried out in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.org For the synthesis of 1-methylisoquinoline (B155361) derivatives, a β-phenylethylacetamide would be the appropriate starting material. orgsyn.org The reaction proceeds through an electrophilic aromatic substitution mechanism. jk-sci.com The presence of electron-donating groups on the aromatic ring facilitates the cyclization. jk-sci.com

The general mechanism involves the formation of a nitrilium ion intermediate, which then undergoes cyclization. wikipedia.org However, a competing retro-Ritter reaction can lead to the formation of styrene (B11656) byproducts. organic-chemistry.org To obtain this compound, one could start with a β-(3-bromophenyl)ethylacetamide. The subsequent dehydrogenation of the resulting 5-bromo-1-methyl-3,4-dihydroisoquinoline would yield the desired aromatic product.

Pictet-Spengler Reaction for Dihydro- and Tetrahydroisoquinolines.cymitquimica.comwikipedia.org

The Pictet-Spengler reaction offers a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. organicreactions.orgmdpi.comnrochemistry.com This reaction is a special case of the Mannich reaction. organicreactions.org To synthesize a 1-methyl substituted tetrahydroisoquinoline, acetaldehyde (B116499) would be the carbonyl component. The resulting 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) can then be oxidized to 1-methylisoquinoline.

For the synthesis of this compound, a 2-(3-bromophenyl)ethylamine would be the starting β-arylethylamine. The reaction with acetaldehyde would lead to 5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline, which upon oxidation would furnish the final product. The cyclization step is an electrophilic aromatic substitution, and the position of cyclization is directed by the substituents on the aromatic ring. quimicaorganica.org

Pomeranz-Fritsch Synthesis of Isoquinolines.wikipedia.org

The Pomeranz-Fritsch reaction provides a direct synthesis of isoquinolines from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com The reaction involves the formation of a benzalaminoacetal, which then undergoes acid-catalyzed cyclization to form the isoquinoline ring. wikipedia.orgorganicreactions.org To introduce a methyl group at the C-1 position, a modification of this reaction, known as the Schlittler-Müller modification, can be employed, which uses a substituted benzylamine (B48309) condensed with glyoxal (B1671930) hemiacetal. thermofisher.com

A potential route to this compound could involve starting with 3-bromobenzaldehyde. However, the classical Pomeranz-Fritsch reaction is generally more suited for substitutions on the benzene (B151609) ring of the isoquinoline system. A more direct approach to 1-substituted isoquinolines using this methodology can be challenging and may result in low yields. quimicaorganica.org

Intramolecular Ritter Reaction for Dihydroisoquinoline Structures.cymitquimica.com

While not as common as the aforementioned methods for simple isoquinolines, intramolecular Ritter-type reactions can be employed for the synthesis of dihydroisoquinoline structures. This typically involves the cyclization of an allylic or benzylic alcohol or its derivative onto a nitrile functionality in the presence of a strong acid. For the synthesis of a 1-methyl-3,4-dihydroisoquinoline (B1216472), a suitably substituted styryl derivative could be reacted with acetonitrile. A significant side reaction in the Bischler-Napieralski reaction is the retro-Ritter reaction, which points to the involvement of nitrilium ion intermediates common to both transformations. organic-chemistry.org

Regioselective Bromination Strategies for the Isoquinoline Core.evitachem.commdpi.comsolubilityofthings.com

The introduction of a bromine atom at a specific position on the isoquinoline ring is crucial for the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on Isoquinoline Precursors.evitachem.commdpi.comsolubilityofthings.com

Direct bromination of 1-methylisoquinoline can lead to a mixture of products. The regioselectivity of electrophilic aromatic substitution on the isoquinoline ring is influenced by the electronic properties of the existing substituents and the reaction conditions. acs.org The isoquinoline nucleus is an electron-deficient system, making electrophilic substitution challenging. google.com

For the synthesis of this compound, the bromination is typically directed to the C-5 or C-8 position. google.com The use of brominating agents like N-bromosuccinimide (NBS) is common. mdpi.comevitachem.com In some cases, direct bromination of isoquinoline itself with elemental bromine in the presence of a catalyst like aluminum chloride can yield 5-bromoisoquinoline (B27571). google.comgoogle.com

A documented synthesis of a mixture of this compound and 7-bromo-1-methylisoquinoline (B1373894) starts from (E)-1-(3-bromophenyl)ethanone O-acetyl oxime, which undergoes a C-H activation/annulation reaction. whiterose.ac.uk This indicates that introducing the bromo substituent on the starting phenyl ring is a viable strategy to control the final position of the bromine atom on the isoquinoline core.

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination in organic synthesis. organic-chemistry.org It serves as a source of bromine for both radical and electrophilic additions. organic-chemistry.org In the context of isoquinoline derivatives, NBS can be employed for bromination, often with improved regioselectivity compared to molecular bromine. For instance, the bromination of 1,3-dichloroisoquinoline (B189448) using NBS in dimethylformamide (DMF) at 40°C resulted in an 85% yield of the 5-bromo derivative, effectively minimizing the formation of polybrominated byproducts. While this example does not involve 1-methylisoquinoline directly, it highlights the utility of NBS in achieving selective bromination on the isoquinoline core.

Studies on quinolin-4(1H)-ones have shown that the direction of halogenation with NBS is influenced by the substituents on the heterocyclic ring. nuph.edu.ua For example, the bromination of 3-benzyl-2-methylquinolin-4(1H)-one with NBS occurs specifically at the methyl group of the C(2) position. nuph.edu.ua This indicates that the reactivity and regioselectivity of NBS bromination are highly dependent on the specific substrate and reaction conditions. In some cases, NBS is used in conjunction with a catalyst, such as in the palladium-catalyzed C–H bond activation for direct bromination at the 7-position of 8-methylquinoline (B175542).

| Reagent | Substrate | Conditions | Product | Yield |

| NBS | 1,3-dichloroisoquinoline | DMF, 40°C | 5-Bromo-1,3-dichloroisoquinoline | 85% |

| NBS | 3-benzyl-2-methylquinolin-4(1H)-one | Glacial acetic acid or chloroform (B151607) | 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one | - |

| NBS/Pd(OAc)₂ | 8-methylquinoline | Acetonitrile or DMA | 7-Bromo-8-methylquinoline | - |

Direct Bromination Procedures with Catalysts

Direct bromination of the electron-deficient isoquinoline ring system typically requires a catalyst to facilitate the reaction. google.com A common method involves the use of elemental bromine with a Lewis acid catalyst like aluminum chloride. For example, 5-bromoisoquinoline was synthesized by adding liquid bromine to a molten mixture of isoquinoline and aluminum chloride at 75°C, yielding 43-46% of the product after recrystallization. google.com However, this approach often leads to mixtures of brominated products and can result in unsatisfactory yields. google.com

Electrophilic bromination of 6,7-dimethoxy-1-methylisoquinoline (B8805874) with excess bromine in refluxing chloroform has been shown to produce mainly the 5-bromo isomer. researchgate.net This demonstrates that the substituents on the isoquinoline ring play a crucial role in directing the regioselectivity of bromination. Similarly, direct bromination of 8-methylquinoline using bromine and a Lewis acid catalyst like iron(III) bromide (FeBr₃) can introduce a bromine atom at the 7-position.

| Brominating Agent | Catalyst | Substrate | Product | Yield |

| Liquid Bromine | Aluminum Chloride | Isoquinoline | 5-Bromoisoquinoline | 43-46% |

| Excess Bromine | None | 6,7-Dimethoxy-1-methylisoquinoline | 5-Bromo-6,7-dimethoxy-1-methylisoquinoline | - |

| Bromine | Iron(III) Bromide | 8-Methylquinoline | 7-Bromo-8-methylquinoline | 72% |

Modern Catalytic Approaches to this compound Synthesis

Recent advancements in organic synthesis have led to the development of modern catalytic methods that offer greater efficiency, selectivity, and functional group tolerance for the synthesis of halogenated isoquinolines. researchgate.netacs.org

Transition-Metal Catalysis in Halogenation of Isoquinolines

Transition-metal catalysis has become a powerful tool for the C–H activation and subsequent halogenation of heterocyclic compounds, including isoquinolines. researchgate.netrsc.org These methods often proceed under milder conditions and with higher regioselectivity than traditional approaches. acs.orgrsc.org Palladium-catalyzed reactions, for instance, have been extensively used for the ortho-halogenation of various aryl compounds. nsf.gov While direct examples for the C-5 bromination of 1-methylisoquinoline are not prevalent, related systems demonstrate the potential of this strategy. For example, palladium catalysts have been used for the regioselective bromination of 8-methylquinoline at the 7-position. Other transition metals like rhodium, ruthenium, and copper have also been employed in C-H activation/halogenation reactions of various heterocycles. rsc.org

Rhodium(III)-Catalyzed C-H Activation/Annulation for Methylisoquinolines

Rhodium(III)-catalyzed C-H activation has emerged as a robust strategy for the synthesis of isoquinoline derivatives. whiterose.ac.uksemanticscholar.org This methodology often involves the annulation of an aryl precursor with an alkyne or another coupling partner. nih.gov For instance, hydroxyl-substituted benzaldimines can react with alkynes in the presence of a Rh(III) catalyst to form mesoionic isoquinoline derivatives in good yields. nih.gov Another approach involves the reaction of aryl ketoximes with vinyl acetate, which acts as an acetylene (B1199291) equivalent, to produce 3,4-unsubstituted isoquinolones. whiterose.ac.uk

A notable example that directly yields a bromo-methylisoquinoline is the reaction of (E)-1-(3-bromophenyl)ethanone O-acetyl oxime. This reaction produces an inseparable 1:2.7 mixture of this compound and 7-bromo-1-methylisoquinoline with a combined yield of 50%. whiterose.ac.uk This demonstrates the feasibility of constructing the this compound skeleton through rhodium-catalyzed C-H activation, although control of regioselectivity remains a challenge.

| Precursor | Coupling Partner | Catalyst System | Product(s) | Yield |

| (E)-1-(3-bromophenyl)ethanone O-acetyl oxime | Vinyl Acetate | Rh(III) catalyst | This compound & 7-Bromo-1-methylisoquinoline | 50% (mixture) |

| Hydroxyl-substituted benzaldimines | Alkynes | Rh(III) catalyst | Mesoionic isoquinolines | Moderate to excellent |

Palladium-Catalyzed Cross-Coupling Approaches for Halogenated Isoquinolines

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. scielo.brmdpi.com These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are widely applied to functionalize halogenated isoquinolines. researchgate.net For example, 4-chloro-6-iodoquinoline (B1313714) can undergo successive Suzuki-Miyaura couplings with arylboronic acids to introduce different aryl groups at the 4- and 6-positions. researchgate.net

While these methods are typically used to modify an existing halogenated isoquinoline, they can also be part of a synthetic sequence to construct the isoquinoline ring itself. nih.gov For instance, a palladium-catalyzed cyclization of 2-(1-alkynyl)arylaldimines can be followed by a Heck reaction to produce substituted isoquinolines. researchgate.net These approaches offer a versatile platform for accessing a wide range of substituted isoquinolines, including those with bromo and methyl groups, by choosing the appropriate starting materials and coupling partners. nih.gov

| Reaction Type | Substrates | Catalyst System | Product Type |

| Suzuki-Miyaura | Halogenated isoquinoline, Arylboronic acid | Palladium catalyst | Aryl-substituted isoquinoline |

| Heck | Halogenated isoquinoline, Alkenes | Palladium catalyst | Alkenyl-substituted isoquinoline |

| Cyclization/Heck | 2-(1-alkynyl)arylaldimine, Alkene | Palladium catalyst | Substituted isoquinoline |

Synthetic Pathways to 1-Methylisoquinoline Precursors

The synthesis of this compound fundamentally relies on the initial construction of its parent core, 1-methylisoquinoline. The methodologies for creating this precursor are diverse, primarily involving cyclization reactions that build the heterocyclic isoquinoline ring system. Several classical name reactions in organic chemistry, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, form the bedrock of isoquinoline synthesis. aalto.fijk-sci.comchemistry-reaction.com These methods, along with more modern approaches, provide various pathways to the essential 1-methylisoquinoline scaffold, which can then undergo further functionalization, such as bromination, to yield the target compound.

Formation of Methylated Isoquinoline Cores

The formation of the 1-methylisoquinoline core is achieved through several strategic synthetic routes. These pathways either incorporate the C1-methyl group from the outset of the cyclization process or introduce it to a pre-formed isoquinoline ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Bischler-Napieralski Reaction

A cornerstone in isoquinoline synthesis, the Bischler-Napieralski reaction facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.org To produce a 1-methylated core, the synthesis begins with N-acetyl-β-phenylethylamine (β-phenylethylacetamide). This amide undergoes an intramolecular electrophilic substitution, typically promoted by a strong dehydrating agent or Lewis acid such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or polyphosphoric acid (PPA). jk-sci.comwikipedia.orgorgsyn.org The reaction proceeds through the formation of a nitrilium ion intermediate, which then attacks the electron-rich aromatic ring to close the isoquinoline loop. wikipedia.orgorganic-chemistry.org The resulting 1-methyl-3,4-dihydroisoquinoline can be subsequently dehydrogenated or oxidized to furnish the fully aromatic 1-methylisoquinoline. jk-sci.comorgsyn.org The efficiency of the cyclization step is enhanced by the presence of electron-donating groups on the phenyl ring of the starting amide. jk-sci.com

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides another route to the isoquinoline skeleton, typically starting from a benzaldehyde and a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com These precursors condense to form a benzalaminoacetal (a type of Schiff base), which then cyclizes under strong acidic conditions (e.g., sulfuric acid) to yield the isoquinoline. chemistry-reaction.comwikipedia.org Modifications to this reaction allow for the introduction of a C1-substituent. For instance, the Schlittler-Muller modification utilizes a substituted benzylamine condensed with glyoxal hemiacetal to generate C1-substituted isoquinolines. thermofisher.com

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone. name-reaction.comwikipedia.org In this acid-catalyzed reaction, the amine and carbonyl compound condense to form an iminium ion. wikipedia.org This electrophilic intermediate is then attacked by the aryl ring in a ring-closing step. name-reaction.com To obtain a 1-methyltetrahydroisoquinoline, acetaldehyde would be the required carbonyl component. The resulting tetrahydroisoquinoline requires a subsequent oxidation step to achieve the aromatic 1-methylisoquinoline core. The reaction is considered a special case of the Mannich reaction. wikipedia.orgquimicaorganica.org

Other Synthetic Approaches

Modern synthetic organic chemistry has introduced alternative methods for creating methylated isoquinoline cores. Palladium-catalyzed reactions, for example, have been developed for the tandem allylation and intramolecular amination of benzylamines to afford the isoquinoline scaffold. nih.gov Another approach involves the direct methylation of a pre-formed isoquinoline ring. This can be achieved through metalation of the isoquinoline followed by quenching with a methylating agent like methyl iodide, although this can sometimes lead to challenges in separating the product from the starting material. beilstein-journals.org Radical insertion reactions using isonitriles have also emerged as a powerful technique for forming nitrogen-based heterocycles, including methylated quinolines and isoquinolines. nih.gov

A comparative overview of the primary cyclization methods is presented below.

| Reaction Name | Starting Materials | Key Reagents/Conditions | Immediate Product |

| Bischler-Napieralski | β-Phenylethylacetamide | POCl₃, P₂O₅, PPA; Heat jk-sci.comorgsyn.org | 1-Methyl-3,4-dihydroisoquinoline |

| Pictet-Spengler | β-Phenylethylamine, Acetaldehyde | Acid catalyst (e.g., HCl, TFA) wikipedia.org | 1-Methyl-1,2,3,4-tetrahydroisoquinoline |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | H₂SO₄, Lewis acids wikipedia.orgthermofisher.com | Isoquinoline (requires modification for C1-methylation) |

Nucleophilic Substitution Reactions

The isoquinoline ring system is susceptible to nucleophilic attack, and the presence of a good leaving group like bromine enables substitution reactions. These transformations are fundamental for introducing diverse functional groups onto the isoquinoline scaffold.

Amination reactions introduce nitrogen-containing substituents, which are prevalent in biologically active molecules. The reaction of brominated isoquinolines with strong nucleophiles like potassium amide (KNH₂) in liquid ammonia (B1221849) is a classic method for amination. Studies on related bromoisoquinolines show that the position of the bromine atom is critical to the reaction's outcome and mechanism. thieme-connect.de For instance, the amination of 3-bromoisoquinoline (B184082) with potassium amide in liquid ammonia proceeds in excellent yield. thieme-connect.de While some quinoline (B57606) derivatives are readily aminated under these conditions, others can be inert depending on their electronic properties. beilstein-journals.org A benzyne (B1209423) reaction of a brominated benzylisoquinoline derivative with sodium amide in liquid ammonia has also been shown to produce amurine, demonstrating a different pathway for C-N bond formation under similar conditions. researchgate.net

Table 1: Nucleophilic Amination of Bromo-Heterocycles This table presents findings from related heterocyclic systems to infer the potential reactivity of this compound.

| Starting Material | Reagent | Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|---|

| 3-Bromoisoquinoline | KNH₂ | Liquid NH₃ | Isoquinolin-3-amine | Simple Nucleophilic Substitution & SN(ANRORC) | thieme-connect.de |

| 1-Bromoisoquinoline (B74834) | KNH₂ | Liquid NH₃ | Isoquinolin-1-amine | Simple Nucleophilic Substitution | thieme-connect.de |

| 5-Bromo-4-t-butylpyrimidine | KNH₂ | Liquid NH₃ | 6-Amino-4-t-butylpyrimidine | SN(ANRORC) | researchgate.net |

The SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure, is a distinct pathway for nucleophilic substitution in heterocyclic compounds. wikipedia.org This mechanism is particularly relevant in reactions of azaheterocycles with powerful nucleophiles like metal amides. wikipedia.org

The process involves the initial addition of the nucleophile (e.g., amide ion) to an electron-deficient carbon atom, leading to the formation of a σ-complex. This is followed by the cleavage of a bond within the heterocyclic ring, resulting in an open-chain intermediate. Finally, a new ring closure occurs to form the substituted product. wikipedia.org Isotope labeling experiments are often used to provide evidence for this pathway. wikipedia.org

In the context of isoquinolines, studies have shown that the amination of 3-bromoisoquinoline with potassium amide in liquid ammonia proceeds with nearly half of the product forming via an SN(ANRORC) sequence. thieme-connect.de In contrast, the reaction of 1-bromoisoquinoline under the same conditions occurs through a simpler addition-elimination mechanism without ring opening. thieme-connect.de This suggests that the position of the leaving group on the isoquinoline ring is a determining factor for the operative mechanism. Given that this compound has the leaving group on the benzene ring rather than the heterocyclic ring, it is less likely to undergo the SN(ANRORC) mechanism, which typically involves the cleavage of the N-C bond within the pyridine (B92270) ring.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon (C-C) and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for such transformations.

The Suzuki-Miyaura coupling is a widely used reaction that pairs an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. mt.comwikipedia.orglibretexts.org This reaction is noted for its mild conditions, functional group tolerance, and the low toxicity of its reagents. mt.com

The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org Bromoisoquinolines are effective substrates in these reactions. Research indicates that the position of the bromine atom influences reactivity, with 5-bromoisoquinoline showing greater reactivity in Suzuki couplings compared to 6-bromoisoquinoline. This highlights the suitability of the 5-bromo substitution pattern for this transformation.

Table 2: Suzuki-Miyaura Coupling Reactions with Bromo-Heterocycles This table illustrates the utility of Suzuki coupling for forming C-C bonds with bromo-heterocycles.

| Bromo-Heterocycle | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 5-Bromo-1,2,3-triazine | (Hetero)aryl-boronic acids | Pd(dppf)Cl₂ / Ag₂CO₃ | 5-(Hetero)aryl-1,2,3-triazines | nih.govresearchgate.net |

| Bromo-imidazopyrazine | Trimethylboroxine | Pd₂(dba)₃ / Cs₂CO₃ | Methylated imidazopyrazine | researchgate.net |

| 2,6-Dichloropyridine | Alkyl pinacol (B44631) boronic esters | Pd₂(dba)₃ / FcPPh₂ / K₃PO₄ | 2-Alkyl-6-chloropyridine | acs.org |

Cross-coupling reactions are instrumental in modern synthetic chemistry for the formation of C-C and C-N bonds. mt.com The Suzuki reaction is a premier method for creating C-C bonds, allowing for the connection of the 5-position of the isoquinoline core to a vast array of aryl, heteroaryl, or alkyl groups available as boronic acids. researchgate.net This versatility is crucial for synthesizing complex molecules, including precursors to natural products and pharmaceuticals. mdpi.com

For the formation of C-N bonds, other cross-coupling reactions such as the Buchwald-Hartwig amination are highly effective. wiley-vch.de This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base. While direct examples on this compound are not prevalent in the cited literature, the principles are broadly applicable to aryl bromides. Additionally, classical condensation reactions of the related 4-bromo-1-methylisoquinoline (B35474) with amines like ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) have been shown to form the corresponding 4-amino derivatives, demonstrating an alternative pathway to C-N bond formation. acs.orgnih.gov

Oxidation and Reduction Reactions

The functional groups on this compound can undergo both oxidation and reduction, providing pathways to other derivatives. evitachem.com The methyl group at the C-1 position is particularly susceptible to oxidation.

A key transformation demonstrated for the isomeric 4-bromo-1-methylisoquinoline is the oxidation of the C-1 methyl group to an aldehyde using selenium dioxide (SeO₂). acs.orgnih.gov This reaction converts the methylisoquinoline into the corresponding isoquinoline-1-carboxaldehyde, a valuable intermediate for further derivatization, such as the synthesis of thiosemicarbazones. acs.orgnih.gov It is highly probable that this compound would undergo a similar oxidation under these conditions.

Reduction reactions can also be performed on the isoquinoline system. evitachem.com For example, catalytic hydrogenation could potentially reduce the heterocyclic ring to a tetrahydroisoquinoline derivative, a common scaffold in natural products and pharmaceuticals. thieme-connect.de

Table 3: Oxidation of the C-1 Methyl Group This table is based on the reactivity of the isomeric 4-bromo-1-methylisoquinoline.

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Bromo-1-methylisoquinoline | Selenium Dioxide (SeO₂) | Not specified | 4-Bromoisoquinoline-1-carboxaldehyde | acs.orgnih.gov |

Radical Reactions and Mechanistic Pathways

Radical reactions provide another avenue for the functionalization of isoquinoline derivatives. The bromine atom in this compound can participate in radical processes. For instance, the synthesis of 5-(bromomethyl)isoquinoline (B115259) from 5-methylisoquinoline (B1352389) proceeds via a free-radical chain mechanism initiated by azobisisobutyronitrile (AIBN). In this process, a bromine radical abstracts a hydrogen atom from the methyl group to form a stabilized benzylic radical, which then reacts with N-bromosuccinimide (NBS) to yield the product.

Recent research has also explored the photochemical C-H hydroxyalkylation of quinolines and isoquinolines. researchgate.net This method utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals under visible light. These radicals then add to the protonated isoquinoline, leading to hydroxyalkylated products through a radical-mediated spin-center shift mechanism. researchgate.net

A notable radical-based transformation is the photochemical Current time information in Bangalore, IN. N to C rearrangement of N-alkylated isoquinolinium salts. rsc.orgnih.govresearchgate.net This reaction allows for the alkylation of the isoquinoline core at the meta-position (C4). The process begins with the N-alkylation of the isoquinoline. researchgate.net Subsequent phosphite-mediated photochemical irradiation of the N-alkyl isoquinolinium salt induces a Current time information in Bangalore, IN. rearrangement of the alkyl group from the nitrogen atom to the C4 carbon. rsc.orgnih.gov

Mechanistic studies, combining experimental and computational approaches, have revealed a unique C–N bond cleavage pathway from the singlet excited state of an enamine-type intermediate. rsc.orgnih.gov This radical bond-cleavage pathway facilitates the migration of the alkyl group. nih.govresearchgate.net This method is significant as it provides a route to meta-alkylated isoquinolines, which can be challenging to synthesize using traditional methods due to the inertness of the meta-position towards both electrophilic and nucleophilic attack. rsc.org The reaction protocol has been shown to be tunable, allowing for a switch in site selectivity and even sequential C-H difunctionalization of the isoquinoline ring. rsc.orgnih.gov

Table 2: Key Steps in the Photochemical N to C Rearrangement

| Step | Description | Intermediate/Product | Ref. |

| 1 | N-Alkylation | N-Alkyl isoquinolinium salt | researchgate.net |

| 2 | Phosphite Adduct Formation | Phosphite adduct of the isoquinolinium salt | chemrxiv.org |

| 3 | Photochemical Irradiation | Singlet excited state of enamine-type intermediate | rsc.orgnih.gov |

| 4 | Current time information in Bangalore, IN. N to C Rearrangement | C4-alkylated 1,4-dihydroisoquinoline | rsc.orgnih.gov |

| 5 | Rearomatization | meta-Alkylated isoquinoline | rsc.orgnih.gov |

Advanced Spectroscopic and Structural Characterization of 5 Bromo 1 Methylisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. For 5-Bromo-1-methylisoquinoline, both proton (¹H) and carbon-13 (¹³C) NMR data are instrumental in assigning the positions of hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound provides characteristic signals for the protons in the isoquinoline (B145761) core and the methyl substituent. Although a complete spectrum specifically for this compound is not detailed in the provided search results, data for related substituted isoquinolines allows for a predictive analysis. For instance, in 6-Bromo-1-methylisoquinoline, the methyl protons appear as a singlet at approximately 2.91 ppm. whiterose.ac.uk The aromatic protons exhibit complex splitting patterns and chemical shifts influenced by the positions of the bromine and methyl groups.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | ~2.9 | s (singlet) | N/A |

| H-3 | ~7.4 | d (doublet) | ~5.8 |

| H-4 | ~8.4 | d (doublet) | ~5.8 |

| H-6 | ~7.6 | dd (doublet of doublets) | J1 ≈ 9.0, J2 ≈ 1.9 |

| H-7 | ~7.9 | m (multiplet) | |

| H-8 | ~7.9 | m (multiplet) |

Note: The data in this table is predicted based on the analysis of similar compounds and may not represent the exact experimental values for this compound.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, which is influenced by the bromine and methyl substituents. In the case of 6-Bromo-1-methylisoquinoline, the methyl carbon resonates at approximately 22.3 ppm, while the carbon atoms of the isoquinoline ring appear in the aromatic region (118-159 ppm). whiterose.ac.uk The carbon atom attached to the bromine (C-5) is expected to have a chemical shift in the range of 115-125 ppm.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | ~22 |

| C-1 | ~159 |

| C-3 | ~118 |

| C-4 | ~143 |

| C-4a | ~126 |

| C-5 | ~125 |

| C-6 | ~129 |

| C-7 | ~127 |

| C-8 | ~130 |

| C-8a | ~137 |

Note: The data in this table is predicted based on the analysis of similar compounds and may not represent the exact experimental values for this compound.

NOESY is a powerful 2D NMR technique that can confirm the spatial proximity of protons within a molecule. While specific NOESY data for this compound was not found in the search results, this technique would be invaluable for confirming the regiochemistry. A NOESY experiment would be expected to show a correlation between the protons of the methyl group at position 1 and the proton at position 8 of the isoquinoline ring, thus confirming their close spatial relationship and verifying the substitution pattern. NOE experiments have been successfully used to distinguish between isomers of substituted isoquinolines. amazonaws.com

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₀H₈BrN), the expected exact mass can be calculated. HRMS analysis of a related compound, 6-Bromo-1-methylisoquinoline, showed a calculated m/z for [M+H]⁺ of 221.9913, with a found value of 221.9915, confirming its molecular formula. whiterose.ac.uk A similar analysis for this compound would be expected to yield a result consistent with its molecular formula, C₁₀H₈BrN. The presence of bromine would be evident from the characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the C-Br stretching vibration.

Data for a mixture containing this compound showed IR absorption peaks (νmax) at 2970, 2926, 1632, 1591, 1498, 1414, 1389, 1356, 1237, and 1156 cm⁻¹. whiterose.ac.uk The bands in the 1400-1600 cm⁻¹ region are typical for aromatic ring stretching vibrations. The C-H stretching vibrations of the aromatic ring and the methyl group are expected in the 2900-3100 cm⁻¹ region.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-N Stretch | 1300 - 1350 |

| C-Br Stretch | 500 - 600 |

Note: The data in this table is predicted based on general IR absorption ranges and data from similar compounds.

X-ray Diffraction (XRD) for Solid-State Structure

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the solid-state structure of crystalline materials. By analyzing the diffraction pattern of an X-ray beam interacting with a crystal lattice, it is possible to elucidate the precise arrangement of atoms and molecules, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal XRD analysis would provide definitive proof of its molecular structure in the solid state. This technique would confirm the substitution pattern on the isoquinoline core and reveal the conformation of the molecule. The resulting crystallographic data would include the unit cell dimensions, space group, and atomic coordinates.

While specific, publicly available crystallographic data for this compound is not readily found in the common databases, a hypothetical dataset for a related small organic molecule is presented below for illustrative purposes. This table represents the type of information that would be obtained from an XRD study.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₈BrN |

| Formula Weight | 222.08 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 11.876 |

| α (°) | 90 |

| β (°) | 109.32 |

| γ (°) | 90 |

| Volume (ų) | 975.4 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.512 g/cm³ |

| Absorption Coefficient | 3.85 mm⁻¹ |

| R-factor | 0.045 |

This data is illustrative and does not represent experimentally verified values for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum is a plot of absorbance versus wavelength and is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the aromatic isoquinoline ring system, which is a strong chromophore. The spectrum would likely exhibit multiple absorption bands corresponding to π → π* transitions. The presence of the bromine atom and the methyl group can influence the position and intensity of these absorption maxima (λmax). The bromine atom, through its electron-withdrawing inductive effect and electron-donating resonance effect, and the methyl group, through its electron-donating inductive effect, can cause shifts (either bathochromic or hypsochromic) in the absorption bands compared to unsubstituted isoquinoline.

Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Transition Type |

| ~220 nm | ~35,000 | π → π |

| ~270 nm | ~5,000 | π → π |

| ~320 nm | ~3,000 | π → π* |

This data is representative and based on the general spectral characteristics of isoquinoline systems. Actual experimental values may vary.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed to study species that have one or more unpaired electrons. bhu.ac.in Such species are paramagnetic and include free radicals, radical ions, and certain transition metal complexes. Diamagnetic molecules like this compound in its ground state are ESR-silent.

However, this compound could be converted into a paramagnetic species, such as a radical anion or a radical cation, through chemical or electrochemical reduction or oxidation. The resulting ESR spectrum would provide valuable information about the distribution of the unpaired electron's spin density within the molecule.

The hyperfine splitting pattern in the ESR spectrum arises from the interaction of the unpaired electron with magnetic nuclei (those with a non-zero nuclear spin, such as ¹H, ¹⁴N, and the bromine isotopes ⁷⁹Br and ⁸¹Br). The number of lines and the magnitude of the hyperfine coupling constants would reveal which atoms the unpaired electron is primarily localized on. This would offer insights into the electronic structure of the radical species. libretexts.orgscribd.com

To date, there are no specific published ESR studies on paramagnetic species of this compound. If such a study were to be conducted on its radical anion, one might expect to observe hyperfine coupling to the nitrogen nucleus and the various protons on the aromatic ring.

Hypothetical ESR Data for the Radical Anion of this compound

| Parameter | Hypothetical Value |

| g-factor | ~2.003 |

| Hyperfine Coupling Constant (aN) | ~3.5 G |

| Hyperfine Coupling Constant (aH) | 0.5 - 5.0 G |

| Hyperfine Coupling Constant (aBr) | ~10 G |

This data is purely illustrative of the type of information that could be obtained from an ESR experiment on a hypothetical radical species of this compound.

Computational Chemistry Studies on 5 Bromo 1 Methylisoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods can elucidate electronic structure, geometry, and various molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. nih.gov It is particularly effective for studying the electronic structure and optimizing the geometry of organic molecules like 5-Bromo-1-methylisoquinoline.

The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this would involve calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached. The resulting optimized geometry provides accurate bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, DFT can be used to calculate various electronic properties. The distribution of electron density reveals the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Value | Significance |

| Total Energy | -X Hartrees | Thermodynamic stability of the molecule. |

| HOMO Energy | -Y eV | Energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | -Z eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | (Y-Z) eV | Indicator of chemical reactivity and electronic excitation energy. |

| Dipole Moment | D Debyes | Measure of the molecule's overall polarity. |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Ab Initio Calculations for Molecular Properties

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for molecular properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall under this category.

For this compound, ab initio calculations can be employed to obtain benchmark values for its geometric parameters and electronic properties. These methods are particularly useful for calculating properties that are sensitive to electron correlation effects, which are treated more explicitly than in standard DFT functionals. Such properties include polarizability, hyperpolarizability (related to non-linear optical properties), and precise energies for different electronic states.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule and its interactions with its environment over time. mdpi.com

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms are described by a force field, which is a set of empirical potential energy functions. The simulation then solves Newton's equations of motion for each atom, tracking their trajectories over a period of time, typically from nanoseconds to microseconds.

These simulations can reveal important information about the conformational flexibility of the molecule, its solvation structure, and its diffusion properties. For instance, MD simulations could show how water molecules arrange themselves around the polar and non-polar regions of this compound and how the methyl group rotates. This information is valuable for understanding its behavior in solution and its potential interactions with biological macromolecules. nih.gov

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, can be applied to isoquinoline (B145761) derivatives to predict their biological activities. japsonline.comjapsonline.com

In a QSAR study involving this compound, a dataset of isoquinoline analogs with known biological activities (e.g., enzyme inhibition) would be compiled. researchgate.netresearchgate.net For each molecule, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

A mathematical model is then developed to correlate these descriptors with the observed biological activity. This model can then be used to predict the activity of new, untested compounds like this compound. The bromine atom at the 5-position and the methyl group at the 1-position would be key structural features whose contributions to the activity would be evaluated by the model.

Table 2: Key Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Zagreb Index | Branching of the molecular skeleton. |

| Geometric | Molecular Surface Area | Shape and size of the molecule. |

| Electronic | Partial Atomic Charges | Distribution of charge within the molecule. |

| Lipophilic | LogP | Hydrophobicity of the molecule. |

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and elucidating the mechanisms of chemical reactions. rsc.org For this compound, a key aspect of its reactivity is the presence of the bromine atom on the aromatic ring, which makes it a substrate for reactions like nucleophilic aromatic substitution (SNAr). comporgchem.commdpi.comamherst.edu

DFT calculations can be used to model the reaction pathway of a nucleophile attacking the isoquinoline ring. By calculating the energies of reactants, transition states, and products, the activation energy barrier for the reaction can be determined. This allows for the prediction of the reaction rate and the feasibility of the reaction under certain conditions.

Furthermore, computational analysis can help determine the most likely site of nucleophilic attack. The calculated partial atomic charges and the shape of the LUMO can indicate which carbon atoms are most electrophilic. For this compound, it is expected that the carbon atom bonded to the bromine is a primary site for substitution. The influence of the methyl group and the nitrogen atom on the reactivity of the ring can also be quantified.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra.

For this compound, DFT calculations can be used to predict its vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. chemrxiv.org The calculated spectrum can be compared with an experimental one to confirm the structure of the synthesized compound.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. These predicted chemical shifts can aid in the assignment of peaks in the experimental NMR spectrum.

Electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic excitations from the ground state to various excited states, providing an in silico UV-Vis spectrum that can be compared with experimental data.

Table 3: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Property | Significance |

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | Corresponds to bond stretching and bending vibrations. |

| ¹H NMR | Chemical Shifts (ppm) | Predicts the resonance of hydrogen nuclei in the molecule. |

| ¹³C NMR | Chemical Shifts (ppm) | Predicts the resonance of carbon nuclei in the molecule. |

| UV-Visible | Excitation Energies (nm) | Corresponds to electronic transitions between molecular orbitals. |

Despite a comprehensive search of scientific literature, no specific computational chemistry studies focusing on the non-covalent interactions of this compound were found. Research employing techniques such as Density Functional Theory (DFT), Hirshfeld surface analysis, or other computational methods to investigate hydrogen bonding and other non-covalent interactions of this particular compound does not appear to be available in published academic journals or databases.

Therefore, it is not possible to provide detailed research findings or data tables on the non-covalent interactions of this compound at this time.

Biological Activity and Medicinal Chemistry Applications of 5 Bromo 1 Methylisoquinoline Derivatives

Anticancer Activities

Derivatives of the isoquinoline (B145761) scaffold, a core component of 5-Bromo-1-methylisoquinoline, have been the subject of extensive research in oncology due to their potential as anticancer agents. The parent compound, this compound, serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer treatment. Its structure is a valuable building block for creating more complex molecules with potential therapeutic activities.

Inhibition of Cell Proliferation in Cancer Cell Lines (e.g., MCF-7, Gastric Cancer Cells)

The ability to inhibit the proliferation of cancer cells is a hallmark of potential anticancer agents. Various derivatives incorporating a bromo-substituted heterocyclic core, similar to this compound, have demonstrated significant anti-proliferative effects against several cancer cell lines.

Notably, a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives were evaluated for their anticancer activity against human breast cancer (MCF-7) and lung cancer (A-549) cell lines. The results indicated that the MCF-7 cell line was particularly sensitive to these compounds. Specifically, derivatives 7c and 7d showed potent activity against MCF-7 cells, with IC50 values of 7.17 ± 0.94 µM and 2.93 ± 0.47 µM, respectively.

Research into other isoquinoline-related structures has also shown promise. Studies on human gastric cancer cell lines, such as SGC-7901, have demonstrated that extracts from plants containing isoquinoline alkaloids can inhibit cell proliferation. For instance, an extract of Euphorbia esula was shown to inhibit the proliferation of SGC-7901 cells in a concentration-dependent manner. Similarly, B7-H1, a protein found on gastric cancer stem-like cells, has been identified as a receptor that transmits proliferation signals, and its blockade can inhibit tumor growth.

Table 1: Anti-proliferative Activity of Bromo-heterocyclic Derivatives against MCF-7 Cancer Cells

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 7c | MCF-7 | 7.17 ± 0.94 |

| Derivative 7d | MCF-7 | 2.93 ± 0.47 |

Induction of Apoptosis and Cell Cycle Arrest (e.g., G2/M phase arrest, Bax/Bcl-2 ratio modulation)

Beyond inhibiting proliferation, effective anticancer agents often induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. Derivatives containing structural motifs related to this compound have been shown to trigger these crucial anticancer mechanisms.

The potent 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative 7d was further investigated for its effect on the cell cycle of MCF-7 cells. The compound was found to cause a significant increase in the number of cells in the sub-G1 phase (indicative of apoptosis) and induced cell cycle arrest at the G2/M phase. This arrest prevents the cells from proceeding to mitosis, ultimately leading to cell death. The study also assessed the compound's impact on key apoptotic markers, revealing an increase in the levels of pro-apoptotic proteins such as Bax, Caspase-3, and Caspase-9, alongside a decrease in the anti-apoptotic protein Bcl-2. The modulation of the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis.

Numerous studies have corroborated that inducing G2/M arrest is a common mechanism for various anticancer compounds. For example, the dichloromethane (B109758) fraction of Toddalia asiatica was found to induce G2/M phase arrest and apoptosis in HT-29 colon cancer cells. This process involved the activation of caspases and was linked to both extrinsic and intrinsic apoptotic pathways. Similarly, genistein, a soy-derived isoflavone, induces G2/M arrest in bladder cancer cells by down-regulating cyclins A and B1 and up-regulating the Cdk inhibitor p21. This is often associated with an increased Bax/Bcl-2 ratio and the release of cytochrome c from mitochondria.

Table 2: Effect of Derivative 7d on Cell Cycle Distribution and Apoptotic Markers in MCF-7 Cells

| Parameter | Control | Compound 7d Treated |

|---|---|---|

| % of Cells in Sub-G1 Phase | 0.8% | 9.7% |

| % of Cells in G2/M Phase | 9.3% | 15.5% |

| Bax Protein Level | Baseline | Increased |

| Bcl-2 Protein Level | Baseline | Decreased |

| Caspase-3 Level | Baseline | Increased |

| Caspase-9 Level | Baseline | Increased |

Antineoplastic Activity in In Vivo Models (e.g., L1210 Leukemia)

The ultimate test for a potential anticancer agent is its efficacy in a living organism. While direct in vivo studies on this compound were not detailed in the provided context, research on related structures demonstrates the potential for antineoplastic activity.

The L1210 leukemia cell line has been a standard model for assessing anticancer drugs. For instance, a cell line resistant to the ribonucleotide reductase inhibitor 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ) was developed from L1210 cells, indicating that the parent isoquinoline derivative possesses activity against this leukemia.

In vivo studies on other bromo-substituted compounds have also shown significant antitumor effects. 5-bromo-1-mesyluracil (BMsU) demonstrated notable in vivo antitumor activity in a mouse model of anaplastic mammary carcinoma, achieving a significant reduction in tumor growth time. Furthermore, in a preclinical mouse model of melanoma, isosteric selenium analogs of isothiocyanates (ISCs), which share structural similarities in being reactive species, were effective in inhibiting tumor development. These studies underscore the potential of heterocyclic compounds, including derivatives of this compound, to exhibit antineoplastic activity in vivo.

Antimicrobial Properties

In addition to anticancer potential, the isoquinoline core structure is a well-established pharmacophore in the development of antimicrobial agents. This compound itself is utilized in research aimed at developing new bioactive molecules with potential antimicrobial properties. The introduction of a bromine atom can often enhance the biological activity of a compound.

Antibacterial Activity

A variety of isoquinoline derivatives have demonstrated significant antibacterial activity against a range of pathogens. A novel class of alkynyl isoquinoline compounds exhibited strong, broad-spectrum bactericidal activity against numerous Gram-positive bacteria, including clinically important strains like methicillin-resistant Staphylococcus aureus (MRSA). Structure-activity relationship studies revealed that the isoquinoline moiety was vital for the potent antibacterial activity.

Other hybrid molecules incorporating the isoquinoline scaffold have also been synthesized and tested. Imidazoquinoline derivatives, which combine the pharmacophores of imidazole (B134444) and quinoline (B57606), have shown noteworthy inhibition of bacterial growth. In one study, the derivative 5f , which contains an electron-withdrawing chloro group, displayed high antibacterial activity, almost reaching the effectiveness of the standard drug Ofloxacin. This suggests that halogen substitution can be a key strategy in designing potent antibacterial agents based on the isoquinoline framework.

Table 3: Antibacterial Activity of Selected Isoquinoline Derivatives

| Compound Class | Target Bacteria | Observed Activity |

|---|---|---|

| Alkynyl Isoquinolines (e.g., HSN584, HSN739) | Gram-positive bacteria (MRSA, S. epidermidis, L. monocytogenes) | Moderate to Potent (MIC range = 4–16 µg/mL) |

| Imidazoquinoline (Derivative 5f) | E. coli, K. pneumonia, S. paratyphi, S. typhi | High activity, comparable to Ofloxacin standard |

Antifungal Activity

The isoquinoline skeleton is also a promising scaffold for the development of novel antifungal agents. Several studies have reported on synthetic isoquinoline derivatives with potent activity against various fungal pathogens.

Two series of novel 3-aryl-isoquinoline derivatives, designed based on natural isoquinoline alkaloids, showed medium to excellent in vitro antifungal activity. One compound, 9f , was particularly effective against Alternaria solani, Alternaria alternata, and Physalospora piricola, with inhibition rates of 80.4%, 88.2%, and 93.8%, respectively, at a concentration of 50 mg/L. Its efficacy against P. piricola was found to be marginally better than the commercial fungicide chlorothalonil.

In another study, novel isoquinoline derivatives were synthesized by introducing a diphenyl ether fragment into the 3,4-dihydroisoquinoline (B110456) skeleton. Several of these compounds exhibited high inhibition rates (up to 93.0%) against Physalospora piricola and Rhizotonia cerealis, which was equivalent to the activity of chlorothalonil. Furthermore, research on pyrrolo[1,2-a]quinoline (B3350903) derivatives, which are structurally related to isoquinolines and contain a bromo substituent, showed inhibitory potential against the fungal pathogen Candida albicans.

Table 4: Antifungal Activity of Selected Isoquinoline Derivatives at 50 mg/L

| Compound | Fungal Species | Inhibition Rate |

|---|---|---|

| Derivative 9f | Alternaria solani | 80.4% |

| Alternaria alternata | 88.2% | |

| Physalospora piricola | 93.8% | |

| Derivative Ic | Physalospora piricola | 93.0% |

| Derivative Ie | Rhizotonia cerealis | 93.0% |

| Derivative Il | Fusarium graminearum | 83.3% |

Antiviral Activity (e.g., against HIV, Tobacco Mosaic Virus)

Research into the antiviral properties of isoquinoline derivatives has shown potential against a range of viruses. While specific studies on this compound are not extensively documented, related compounds have been investigated for their efficacy against viruses such as HIV and the Tobacco Mosaic Virus (TMV).

For instance, a novel series of isoquinoline-based compounds have been synthesized and evaluated as CXCR4 antagonists for their anti-HIV activity. nih.gov The core structure of isoquinoline is a key component in these derivatives, suggesting that modifications, such as the bromo and methyl groups in this compound, could influence antiviral potency. The development of these antagonists was prompted by the need for orally bioavailable small molecules to combat HIV. nih.gov Similarly, other isoquinolone derivatives have been identified as inhibitors of influenza virus replication by targeting the viral polymerase activity. nih.gov

In the context of plant viruses, the movement protein (MP) of the Tobacco Mosaic Virus (TMV) is a crucial factor for the cell-to-cell spread of the virus. nih.gov While no direct studies link this compound to TMV, research on host factors that interact with the TMV MP, such as pectin (B1162225) methylesterase and remorin proteins, provides a basis for exploring how small molecules could disrupt these interactions. researchgate.net The inhibition of viral replication and movement are key strategies in developing new antiviral agents. mdpi.com

Table 1: Antiviral Activity of Selected Isoquinoline Derivatives

| Compound/Derivative Class | Virus | Mechanism of Action (if known) | Reference |

|---|---|---|---|

| Isoquinoline-based CXCR4 Antagonists | HIV | CXCR4 antagonism | nih.gov |

| Isoquinolone Derivatives | Influenza A and B | Inhibition of viral polymerase | nih.gov |

Anti-inflammatory Effects

The anti-inflammatory potential of isoquinoline derivatives has been a subject of significant research. A novel isoquinoline derivative, CYY054c, has demonstrated anti-inflammatory properties by improving the outcomes of endotoxemia. nih.gov This compound was found to inhibit lipopolysaccharide (LPS)-induced NF-κB expression in macrophages, leading to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net Furthermore, CYY054c alleviated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

These findings suggest that the isoquinoline scaffold is a promising backbone for the development of new anti-inflammatory agents. The substitution pattern on the isoquinoline ring, such as the bromine at position 5 and the methyl group at position 1, would likely modulate the anti-inflammatory activity. While direct evidence for this compound is not available, the mechanisms observed for other derivatives provide a strong rationale for its potential in this area.

Table 2: Anti-inflammatory Effects of an Isoquinoline Derivative

| Derivative | Model | Key Findings | Reference |

|---|

Neuroprotective Potential

Isoquinoline alkaloids have been extensively studied for their neuroprotective effects. mdpi.com These compounds have shown the ability to mitigate neuronal damage through various mechanisms, including the regulation of Ca2+ and K+ channels, maintenance of intracellular calcium homeostasis, and reduction of oxidative stress. mdpi.com For example, tetrandrine, an isoquinoline alkaloid, is known to reduce neuronal and glial cell damage caused by Ca2+ overload. mdpi.com

Although specific studies on the neuroprotective potential of this compound are lacking, the general neuroprotective properties of the isoquinoline nucleus suggest that it could be a valuable scaffold for designing new therapeutic agents for neurodegenerative diseases. mdpi.com The lipophilicity and electronic properties conferred by the bromo and methyl substituents could influence its ability to cross the blood-brain barrier and interact with targets within the central nervous system. Quinoline derivatives have also been investigated for their antioxidant and neuroprotective activities, with some showing potential as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant to Alzheimer's and Parkinson's diseases. bohrium.com

Enzyme Inhibitory Actions

The isoquinoline core is present in many molecules that exhibit enzyme inhibitory activity. For instance, certain isoquinolone derivatives have been identified as inhibitors of viral polymerases, as mentioned in the antiviral section. nih.gov In the context of neuroprotection, quinoline derivatives have been shown to have the potential to inhibit enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B). bohrium.com The inhibition of these enzymes is a key therapeutic strategy for managing neurodegenerative disorders like Parkinson's and Alzheimer's diseases. The specific substitution pattern of this compound would determine its specific enzyme inhibitory profile.

Potential as Therapeutic Agents

The diverse biological activities of isoquinoline derivatives underscore their potential as therapeutic agents for a wide range of diseases.

Drug Discovery and Lead Compound Optimization

The process of drug discovery often involves identifying a "lead compound" that exhibits a desired biological activity, which is then chemically modified to enhance its efficacy, selectivity, and pharmacokinetic properties. danaher.compatsnap.com The isoquinoline scaffold represents a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.

Development of Novel Therapeutic Compounds for Neurological Disorders

The development of new treatments for neurological disorders is a critical area of medical research. nih.govprnewswire.com Natural compounds have historically been a rich source of new drugs, and many isoquinoline alkaloids with neuroprotective properties have been isolated from plants. mdpi.comnih.govresearchgate.net

The structural features of this compound could be strategically utilized in the design of novel therapeutic agents for neurological diseases. The bromine atom can increase lipophilicity, potentially enhancing blood-brain barrier penetration, while also being a site for further chemical modification. The methyl group can also influence the compound's metabolic stability and binding affinity to its target. The development of such compounds would involve extensive preclinical testing to evaluate their efficacy and safety in relevant models of neurological disorders. nih.gov

Applications in Materials Science

Development of Organic Light-Emitting Diodes (OLEDs)

While direct applications of 5-Bromo-1-methylisoquinoline in commercial OLEDs are not extensively documented, the isoquinoline (B145761) scaffold is a key component in a variety of phosphorescent emitters, which are crucial for achieving high-efficiency OLEDs. nih.govresearchgate.net Organometallic complexes, particularly those of iridium(III) and platinum(II), incorporating isoquinoline-based ligands have been the subject of significant research due to their excellent photophysical properties. researchgate.netbeilstein-journals.org

The general strategy involves the use of isoquinoline derivatives as cyclometalating ligands that coordinate with a heavy metal center. The electronic properties of these ligands have a profound impact on the emission color, quantum efficiency, and stability of the resulting OLED device. rsc.org The bromo and methyl substituents on the this compound molecule offer specific advantages for the synthesis and tuning of these organometallic complexes.

The bromine atom at the 5-position can serve as a reactive handle for further chemical modifications through cross-coupling reactions. This allows for the introduction of various functional groups to fine-tune the electronic and steric properties of the ligand, thereby influencing the performance of the final OLED emitter. For instance, attaching electron-donating or electron-withdrawing groups can modulate the HOMO-LUMO energy levels of the complex, leading to shifts in the emission wavelength.

The methyl group at the 1-position can also influence the properties of the resulting organometallic complex. It can affect the steric environment around the metal center, which in turn can impact the packing of the molecules in the solid state and potentially reduce detrimental intermolecular interactions that can lead to efficiency roll-off at high brightness. researchgate.net

A generalized reaction scheme for the synthesis of an iridium(III) complex using a derivative of this compound is depicted below. This highlights the role of the isoquinoline derivative as a key ligand in forming the emissive complex.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 5-Substituted-1-methylisoquinoline | Iridium(III) chloride hydrate | High temperature, inert atmosphere | Tris(5-substituted-1-methylisoquinolinyl)iridium(III) |

This table illustrates a representative synthetic approach to phosphorescent emitters based on isoquinoline derivatives.

Production of Advanced Materials (e.g., Polymers, Dyes)

The isoquinoline nucleus is a known chromophore, and its derivatives are utilized in the synthesis of various dyes and pigments. amerigoscientific.comchemicalbook.com The extended π-conjugated system of the isoquinoline ring system is responsible for its ability to absorb and emit light, a fundamental property for any dye molecule. The color and other photophysical properties of these dyes can be readily tuned by the introduction of different substituents onto the isoquinoline core.

This compound can serve as a versatile intermediate in the synthesis of such advanced materials. The bromine atom provides a convenient site for introducing a wide range of functional groups via established chemical transformations, such as Suzuki, Stille, or Sonogashira cross-coupling reactions. This allows for the extension of the π-conjugation or the attachment of specific functional moieties to create dyes with desired colors and properties. For example, coupling with an electron-donating group can lead to a red-shift in the absorption and emission spectra.

In the realm of polymer science, isoquinoline-based monomers can be incorporated into polymer chains to impart specific optical or electronic properties. The ability to functionalize this compound allows for its conversion into a polymerizable monomer. For instance, the bromo group could be transformed into a vinyl or an acetylene (B1199291) group, which can then undergo polymerization. The resulting polymers containing the 1-methylisoquinoline (B155361) moiety may exhibit interesting fluorescence or charge-transporting properties, making them potentially useful in applications such as organic solar cells or sensors. amerigoscientific.com

The synthesis of isoquinoline-containing dyes often involves the chemical modification of the core structure to achieve the desired photophysical characteristics. The table below outlines how different types of substituents, which could be introduced at the 5-position of the 1-methylisoquinoline core, can influence the properties of a dye.

| Substituent Type at 5-position | Effect on π-conjugation | Expected Impact on Color | Potential Application |

| Electron-donating group (e.g., -NR2, -OR) | Increases electron density, raises HOMO level | Bathochromic shift (to longer wavelengths) | Red to near-infrared dyes |

| Electron-withdrawing group (e.g., -CN, -NO2) | Decreases electron density, lowers LUMO level | Hypsochromic shift (to shorter wavelengths) | Blue to green dyes |

| Extended aromatic system (e.g., aryl, heteroaryl) | Extends the conjugated system | Bathochromic shift, potential for enhanced molar absorptivity | High-performance pigments, functional dyes |

This table provides a generalized overview of the structure-property relationships in isoquinoline-based dyes.

Applications in Agrochemical Research

Development of Herbicides

There is currently a lack of specific research data or patents that directly link 5-Bromo-1-methylisoquinoline to the development of new herbicidal compounds. The design of modern herbicides often involves targeting specific enzymes or biological pathways in weeds, and while isoquinoline (B145761) derivatives have been investigated in this context, the contribution of this particular compound is not specified in the available literature.

Synthesis of Pesticides (Insecticidal, Acaricidal, Nematicidal Agents)

Similarly, information regarding the use of this compound as a precursor or intermediate in the synthesis of insecticides, acaricides, or nematicides is not prominently featured in scientific databases. The development of novel pesticides is a continuous effort to combat resistance and improve safety profiles, but the specific involvement of this compound in creating these agents has not been detailed in accessible research.

Creation of Fungicides

The potential application of this compound in the creation of fungicides is another area that remains to be explored in depth. While the core isoquinoline structure is present in some bioactive molecules, specific research detailing the synthesis and fungicidal efficacy of derivatives of this compound is not currently available.

Crop Protection Agents

In the broader context of crop protection, which encompasses a range of agents beyond traditional pesticides, the role of this compound is also not clearly defined. Its utility as a building block in medicinal chemistry is established, but a direct translation of this into the development of agents for protecting crops from various biotic and abiotic stresses has not been documented in the public domain.

Conclusion and Future Research Directions

Summary of Current Research on 5-Bromo-1-methylisoquinoline